3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 4-methoxy-3-methylbenzoyl group at position 4, a 5-methylisoxazole moiety at position 1, and a phenyl group at position 5. This structure combines multiple pharmacophoric elements: the pyrrol-2-one scaffold is known for bioactivity in kinase inhibition and anti-inflammatory applications , while the isoxazole and benzoyl groups enhance metabolic stability and target binding . The compound’s complexity necessitates comparisons with structurally analogous derivatives to elucidate structure-activity relationships (SAR) and synthetic challenges.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-13-11-16(9-10-17(13)29-3)21(26)19-20(15-7-5-4-6-8-15)25(23(28)22(19)27)18-12-14(2)30-24-18/h4-12,20,26H,1-3H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJKDLDXOVGMBW-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications. Its structural composition suggests possible biological activity, particularly in the fields of oncology and metabolic disorders. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.42 g/mol. It features a pyrrole ring, an isoxazole moiety, and methoxy-substituted aromatic systems, which are known to influence its biological interactions.
Antitumor Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound may share similar pathways due to its structural attributes.
Table 1: Antitumor Activity of Isoxazole Derivatives
| Compound | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Apoptosis induction | 15 | |
| Compound B | Cell cycle arrest | 25 | |
| 3-Hydroxy... | TBD | TBD | TBD |
Antidiabetic Potential
Preliminary studies suggest that compounds similar to this compound may exhibit antidiabetic properties by inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. This inhibition could help manage blood sugar levels effectively.
Table 2: Inhibitory Activity Against Antidiabetic Targets
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | α-glucosidase | 4.58 | |
| Compound D | α-amylase | 6.28 | |
| 3-Hydroxy... | TBD | TBD | TBD |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit carbohydrate-hydrolyzing enzymes, thus reducing glucose absorption.
- Apoptosis Induction : Evidence suggests that certain structural features enable the compound to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
The pyrrol-2-one core is shared with several analogs, but substituent variations significantly alter properties:
- Key Observations: The benzoyl group at position 4 is conserved in analogs, but substituents like chloro (in ) vs. methoxy-methyl (target) modulate electron-withdrawing/donating effects, impacting reactivity and solubility. N1 substituents: Isoxazole (target) vs. imidazole () or dimethylaminopropyl () influence steric bulk and hydrogen-bonding capacity, critical for target selectivity .
Heterocyclic Substituents
- Key Observations :
Physicochemical and Spectral Properties
Melting Points and Solubility
- Key Observations :
Tautomerism and Stability
- The 3-hydroxy group on the pyrrol-2-one core enables keto-enol tautomerism, stabilized by intramolecular hydrogen bonds (as seen in hydroxypyrazoles ).
- Substituents like 4-methoxy-3-methylbenzoyl (target) may sterically hinder tautomerization, enhancing stability vs. simpler analogs .
Preparation Methods
Preparation of 5-Methylisoxazol-3-Amine
The 5-methylisoxazol-3-yl group is synthesized via a modified hydroxylamine-mediated cyclization. As detailed in patent CN107721941B, the process involves:
- Reaction of hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane under alkaline conditions to form 2-methyl-2-acetamidomethyl-1,3-dioxolane.
- Acid hydrolysis with concentrated HCl to yield 5-methyl-3-aminoisoxazole, followed by purification via chloroform extraction.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | NH2OH·HCl, NaOH, 60°C, 6h | 78% |
| Hydrolysis | HCl reflux, 4h | 85% |
Synthesis of the Pyrrolone Core
The pyrrol-2(5H)-one scaffold is constructed using a sulfur ylide-mediated cyclization adapted from ACS Omega (2023):
- Reaction of sulfur ylide with a ketonic carbonyl to form an epoxide intermediate.
- Intramolecular cyclization followed by 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-one derivatives.
Modifications for Target Compound :
- Introduction of the 5-phenyl group via Friedel-Crafts alkylation using benzyl bromide prior to cyclization.
- Protection of the 3-hydroxy group as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent acylations.
Assembly of the Full Structure
Acylation at Position 4
The 4-methoxy-3-methylbenzoyl group is introduced via Schotten-Baumann acylation :
- Activation of 4-methoxy-3-methylbenzoic acid using thionyl chloride to form the acyl chloride.
- Nucleophilic attack by the deprotonated pyrrolone intermediate in dichloromethane (DCM) at 0°C.
Reaction Conditions :
Coupling of the 5-Methylisoxazol-3-yl Group
The final step involves Buchwald-Hartwig amination to install the isoxazole moiety:
- Pd-catalyzed coupling of the pyrrolone intermediate with 5-methylisoxazol-3-amine using Pd(OAc)2 and Xantphos.
- Deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF) to regenerate the 3-hydroxy group.
Optimized Parameters :
| Catalyst | Ligand | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Pd(OAc)2 | Xantphos | Toluene | 110°C | 76% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 214–216°C (uncorrected).
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Q & A
Q. What are the primary synthetic strategies for constructing the pyrrolone core in this compound?
The pyrrolone ring is typically synthesized via cyclocondensation reactions. For example, β-ketoamide intermediates can undergo base-assisted cyclization under reflux conditions using solvents like ethanol or DMSO. Key reagents include sodium hydride for deprotonation and acid chlorides (e.g., 4-methoxy-3-methylbenzoyl chloride) for acylation . Reaction optimization often involves controlling temperature (70–100°C) and inert atmospheres to minimize side reactions.
Table 1: Representative Reaction Conditions for Pyrrolone Synthesis
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | NaH, DMSO, 80°C, N₂ atmosphere | 45–65% | |
| Acylation | 4-Methoxy-3-methylbenzoyl chloride, CH₂Cl₂ | 70–85% |
Q. How is NMR spectroscopy utilized to confirm the regiochemistry of substituents on the pyrrolone ring?
and NMR are critical for assigning substituent positions. The hydroxyl proton (3-hydroxy group) typically appears as a broad singlet (~δ 12–14 ppm) due to hydrogen bonding. Aromatic protons from the 5-phenyl and isoxazole groups resonate in δ 6.8–8.2 ppm, with coupling patterns confirming substitution positions. 2D NMR (e.g., COSY, HMBC) resolves ambiguities by correlating protons with adjacent carbons .
Q. What functional groups in this compound are most reactive, and how do they influence purification strategies?
The 3-hydroxy group and isoxazole ring are prone to oxidation, requiring purification under inert conditions. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates polar by-products. Recrystallization from methanol or acetonitrile improves purity (>95%), monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can computational chemistry methods predict the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Multiwfn software analyzes electrostatic potential surfaces, highlighting electron-deficient regions (e.g., carbonyl groups) for targeted reactions. Wavefunction analysis also predicts tautomeric equilibria between the hydroxyl and keto forms .
Q. What experimental variables significantly impact yield in multi-step syntheses of this compound?
Critical variables include:
- Catalyst selection : Copper(II) triflate improves coupling efficiency in aryl substitutions (e.g., pyrazole ring formation).
- Solvent polarity : Polar aprotic solvents (DMSO) enhance cyclization but may promote side reactions.
- Temperature gradients : Slow heating (2°C/min) during acylation minimizes decomposition.
Table 2: Optimization of Stepwise Yields
| Reaction Step | Optimized Conditions | Yield Improvement |
|---|---|---|
| Isoxazole incorporation | Cu(OTf)₂, 130°C, ionic liquid | 46% → 63% |
| Final cyclization | Reflux in DMF, 12 h | 55% → 72% |
| Data derived from analogous compounds in |
Q. How do contradictory spectral data (e.g., conflicting NMR shifts) arise, and how are they resolved?
Discrepancies often stem from dynamic proton exchange or solvent effects. For example, the 3-hydroxy group’s chemical shift varies with concentration due to hydrogen bonding. Deuterated DMSO versus CDCl₃ can resolve this. X-ray crystallography provides definitive structural validation, as seen in related pyrrolone derivatives .
Q. What methodologies assess the compound’s potential as a kinase inhibitor in drug discovery?
- Enzyme assays : Fluorescence polarization assays measure IC₅₀ values against kinases (e.g., EGFR, JAK2).
- Molecular docking : AutoDock Vina predicts binding affinities to ATP-binding pockets, validated by mutational studies .
- ADMET profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models evaluate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
